Para vs. Ortho Nitrobenzenesulfonamide Disproportionation Rate
The para-nitrobenzenesulfonamide scaffold of the target compound exhibits a disproportionation rate constant (kdisp) of 7000 M⁻¹ s⁻¹, which is 10-fold higher than the 700 M⁻¹ s⁻¹ measured for ortho-nitrobenzenesulfonamide under identical conditions. This difference, determined by cyclic voltammetry and ESR spectroelectrochemistry in acetonitrile, means the para isomer proceeds through the DISP2 disproportionation pathway significantly faster than the ortho isomer [1]. For a researcher selecting a nitrobenzenesulfonamide building block, this kinetic difference directly impacts the outcome of any reaction that proceeds through a radical anion intermediate, including reductive deprotection steps.
| Evidence Dimension | Disproportionation rate constant (kdisp) of electrogenerated anion radicals |
|---|---|
| Target Compound Data | kdisppara = 7000 M⁻¹ s⁻¹ (4-nitrobenzenesulfonamide) |
| Comparator Or Baseline | kdisportho = 700 M⁻¹ s⁻¹ (2-nitrobenzenesulfonamide, CAS 1607328-02-8 scaffold) |
| Quantified Difference | 10-fold (target para isomer is one order of magnitude faster) |
| Conditions | Cyclic voltammetry and ESR spectroelectrochemistry in acetonitrile; second-order rate constants |
Why This Matters
A 10-fold rate difference dictates whether a radical-based deprotection or functionalization step will reach completion under a given set of conditions, directly affecting synthetic yield and purity.
- [1] Frontana-Uribe, B. A., et al. 'Reassessment of positional substituent effects: Influence in the chemistry of electrogenerated anion radicals from nitrobenzenesulfonamides during self-protonation pathways.' Electrochimica Acta, 2012. kdisportho = 700 M⁻¹ s⁻¹; kdisppara = 7000 M⁻¹ s⁻¹. View Source
